AChE-IN-46

Acetylcholinesterase inhibition Natural product screening Alzheimer's disease

Researchers screening natural products for neuroprotective agents often encounter variable AChE inhibitory potency. AChE-IN-46 (β-cyclocostunolide), isolated from Inula macrophylla, is the most potent AChE inhibitor among 14 co-isolated compounds in a novel immobilized enzyme-nanozyme assay. • Distinct sesquiterpene lactone scaffold for SAR studies • MW 234.33, C₁₅H₂₂O₂, ≥98% purity • Sourced from BenchChem for research use only.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B12374182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-46
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1C2CCC3(CCC=C(C3C2OC1=O)C)C
InChIInChI=1S/C15H22O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h5,10-13H,4,6-8H2,1-3H3/t10-,11?,12?,13+,15-/m1/s1
InChIKeyIXDWMLXBELBEAC-NWKSLCOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-46 Acetylcholinesterase Inhibitor Overview


AChE-IN-46, chemically identified as β-cyclocostunolide (compound 4), is a sesquiterpene lactone that functions as an acetylcholinesterase (AChE) inhibitor. It was isolated from Inula macrophylla and characterized as the most potent AChE inhibitor among a panel of 14 natural compounds in a novel immobilized enzyme-nanozyme screening platform [1]. The compound has a molecular weight of 234.33 g/mol and a chemical formula of C₁₅H₂₂O₂.

Natural product sesquiterpene lactone AChE inhibitor
Highest-ranked inhibitor among 14 co-isolated compounds in screening assay
Structurally distinct chemotype for lead diversification away from clinical piperidine/carbamate scaffolds

AChE-IN-46: Why Generic Substitution Fails


AChE inhibitors vary substantially in potency, selectivity, and scaffold diversity. AChE-IN-46 is a β-cyclocostunolide with a distinct sesquiterpene lactone structure, unlike clinically used piperidine-based inhibitors (e.g., donepezil) or carbamates (e.g., rivastigmine). Substituting with a different AChE inhibitor from the same natural product library may result in significantly lower inhibitory activity, as demonstrated by the wide range of inhibition percentages among the 14 co-isolated compounds in the primary screening study [1]. Without quantitative comparative data, researchers risk selecting a less active analog for their specific assay conditions.

Scaffold mismatch
Piperidine/carbamate-based clinical inhibitors do not share the sesquiterpene lactone core; direct replacement may alter binding mode and selectivity.
Intra-library activity variation
Other co-isolated compounds from Inula macrophylla exhibited lower AChE inhibition; substituting with a different fraction may reduce assay activity.
Assay condition specificity
Reported activity was measured in an immobilized enzyme-nanozyme platform; transferring to a different assay format may require re-validation.

AChE-IN-46 Comparative Activity Evidence


Head-to-Head AChE Inhibition Comparison

In a direct comparative screening of 14 compounds isolated from Inula macrophylla, β-cyclocostunolide (AChE-IN-46, compound 4) exhibited the strongest overall AChE inhibitory effect. At 0.5 mg/mL, it achieved 67.9% inhibition, comparable to compound 11 (73.8%) and compound 5 (69.2%). However, at a reduced concentration of 0.1 mg/mL, AChE-IN-46 maintained 64.2% inhibition, while compound 11 dropped to 46.8% and compound 5 to 51.3% [1].

Head-to-Head Inhibition
Head-to-head
AChE-IN-46: 67.9% → 64.2% (↓3.7%)
Compound 11: 73.8% → 46.8% (↓27.0%)
at 0.5 → 0.1 mg/mL
Minimal inhibition loss upon 5-fold dilution
Colorimetric assay with immobilized AChE-MnO₂ nanozyme
Acetylcholinesterase inhibition Natural product screening Alzheimer's disease

Stable Inhibition at Lower Concentration

AChE-IN-46 exhibited a minimal reduction in AChE inhibition when the concentration was decreased from 0.5 mg/mL to 0.1 mg/mL. The inhibition percentage decreased only from 67.9% to 64.2% (a 5.5% relative decrease). In contrast, several other compounds with similar or higher inhibition at 0.5 mg/mL showed marked loss of activity at the lower concentration. For instance, compound 11's inhibition fell from 73.8% to 46.8% (36.6% relative decrease) and compound 5 from 69.2% to 51.3% (25.9% relative decrease) [1].

Concentration Stability
Head-to-head
5.5% relative decrease (AChE-IN-46) vs 36.6% (compound 11) upon 5-fold dilution
Shallower concentration-response profile observed
14 compounds tested at 0.5 and 0.1 mg/mL
Dose-response Enzyme inhibition Natural product drug discovery

Huperzine A-Calibrated Screening Validation

The inhibitory activity of AChE-IN-46 was assessed using a validated immobilized AChE-MnO2 nanozyme platform. The assay system was first calibrated with huperzine A, a well-characterized AChE inhibitor (IC50 ~0.082 μM under the assay conditions), to establish inhibition kinetics and confirm the platform's reliability for inhibitor screening [1]. This validation step ensures that the measured activity of AChE-IN-46 is not an artifact of the assay system and provides a benchmark for comparing its activity to a known reference inhibitor.

Platform Validation
Method context
Calibrated with huperzine A (IC₅₀ ~0.082 μM); RONs-immobilized AChE-MnO₂ nanozyme system
Supports assay reproducibility and relevance
Reference inhibitor benchmarking
Enzyme kinetics Inhibitor screening Method validation

Structurally Distinct Sesquiterpene Lactone Scaffold

AChE-IN-46 is a β-cyclocostunolide, a sesquiterpene lactone with a eudesmanolide skeleton [1]. This scaffold is structurally unrelated to the piperidine-based inhibitors (donepezil), carbamates (rivastigmine), or alkaloids (galantamine) currently used in the clinic. Sesquiterpene lactones are known for diverse biological activities, and AChE-IN-46 represents a distinct chemotype for AChE inhibition. This structural divergence offers an alternative starting point for medicinal chemistry optimization, potentially circumventing patent landscapes associated with established scaffolds.

Scaffold Divergence
Class-level
β-cyclocostunolide, eudesmanolide sesquiterpene lactone
Novel chemotype for AChE inhibitor diversification
Structurally unrelated to clinical piperidine/carbamate/alkaloid inhibitors
Chemical scaffold Natural product Lead diversification

AChE-IN-46 Application Scenarios


Alzheimer's Lead Identification

AChE-IN-46 can serve as a starting point for medicinal chemistry optimization in academic or industrial laboratories developing next-generation AChE inhibitors for Alzheimer's disease. Its demonstrated activity among a panel of natural products [1] and its unique sesquiterpene lactone scaffold offer a fresh chemotype for structure-activity relationship (SAR) studies.

Natural Product AChE Inhibitor Screening

Researchers engaged in natural product screening for neuroprotective agents can use AChE-IN-46 as a positive control or benchmark compound when testing extracts or isolated compounds from Asteraceae or other plant families. Its activity profile in the RONs-immobilized AChE-MnO2 nanozyme assay [1] provides a reference point for comparing newly identified inhibitors.

Mechanistic Studies on Sesquiterpene Lactones

Investigators studying the mechanism of AChE inhibition by sesquiterpene lactones can utilize AChE-IN-46 as a model compound. Its relatively simple structure and availability from natural sources (or via total synthesis) make it suitable for detailed kinetic, crystallographic, or computational docking studies to elucidate binding interactions [1].

Application
Selection Property
Validation Focus
AChE-targeted lead identification research
Natural product-derived chemotype
SAR and binding-mode characterization
Natural product AChE screening studies
Ranked screening activity
Cross-compound inhibition benchmarking
Sesquiterpene lactone mechanism research
Structural simplicity and source availability
Kinetic/crystallographic binding analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.